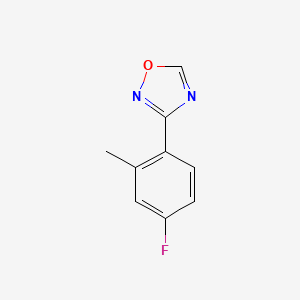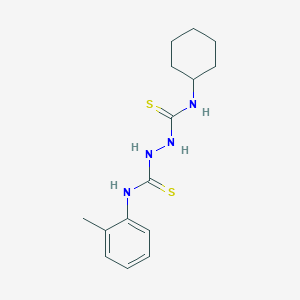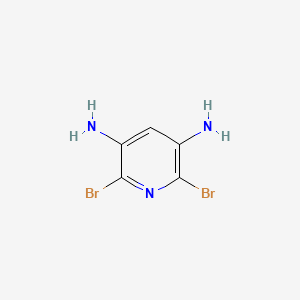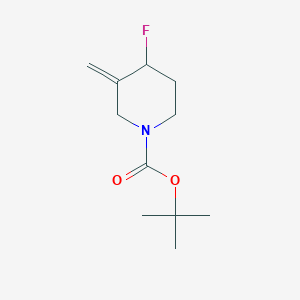![molecular formula C17H20N2O3S B12444200 Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate](/img/structure/B12444200.png)
Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a propanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the esterification to form the propanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and methoxyphenyl-containing molecules. These compounds share structural features with Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. This compound’s distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C17H20N2O3S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-enylamino)-1,3-thiazol-5-yl]propanoate |
InChI |
InChI=1S/C17H20N2O3S/c1-4-11-18-17-19-16(12-5-7-13(21-2)8-6-12)14(23-17)9-10-15(20)22-3/h4-8H,1,9-11H2,2-3H3,(H,18,19) |
Clave InChI |
NIKPKWWPJJQSPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(SC(=N2)NCC=C)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B12444119.png)
![3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide](/img/structure/B12444124.png)
![4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12444128.png)

![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12444165.png)

![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)


![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)


